![molecular formula C116H186N36O28S2 B070951 ((Cys31,Nva34)-Neuropeptide Y (27-36))2 CAS No. 172997-92-1](/img/structure/B70951.png)
((Cys31,Nva34)-Neuropeptide Y (27-36))2
Vue d'ensemble
Description
((Cys31,Nva34)-Neuropeptide Y (27-36))2: is a synthetic peptide derivative of Neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This compound is specifically designed to include cysteine at position 31 and norvaline at position 34, with a focus on the segment from amino acids 27 to 36. Neuropeptide Y is known for its role in various physiological processes, including regulation of energy balance, memory, and anxiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Cys31,Nva34)-Neuropeptide Y (27-36))2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cysteine and Norvaline Incorporation: Cysteine and norvaline are incorporated at specific positions (31 and 34) using standard coupling reactions.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.
Large-Scale Purification: Employing preparative HPLC for large-scale purification.
Quality Control: Implementing rigorous quality control measures, including mass spectrometry and amino acid analysis, to ensure the purity and accuracy of the peptide sequence.
Analyse Des Réactions Chimiques
Types of Reactions
((Cys31,Nva34)-Neuropeptide Y (27-36))2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents like HBTU, DIC, and DIPEA are used for amino acid substitutions.
Major Products
The major products formed from these reactions include:
Disulfide-Bonded Peptides: Resulting from oxidation of cysteine residues.
Reduced Peptides: Resulting from reduction of disulfide bonds.
Peptide Analogs: Resulting from amino acid substitutions.
Applications De Recherche Scientifique
Obesity and Metabolic Disorders
BWX 46 has shown promise in regulating food intake through its action on the Y5 receptor. Research indicates that it can stimulate food consumption in animal models, suggesting potential applications in obesity management. A study by Balasubramaniam et al. demonstrated that BWX 46 has a latent stimulatory effect on food intake in rats, indicating its role as a potential therapeutic agent for obesity .
Neurobiology
Neuropeptide Y plays a critical role in the central nervous system, influencing various physiological processes such as anxiety, stress response, and circadian rhythm regulation. The selective activation of the Y5 receptor by BWX 46 allows researchers to investigate the neurobiological pathways influenced by NPY. For instance, studies have explored how NPY affects stem cell behavior, potentially enhancing stem cell survival and differentiation, which could have implications for regenerative medicine .
Cancer Therapy
The expression of NPY receptors, particularly Y1 and Y5, is notably high in certain tumors, including breast cancer. Research has indicated that targeting these receptors with specific ligands like BWX 46 could facilitate tumor imaging and therapy. Dimeric peptides coupled with imaging agents have been developed to target NPY receptors in tumors effectively . This approach enhances the ability to visualize and treat cancers that overexpress these receptors.
Table 1: Binding Affinities of Neuropeptide Y Receptor Agonists
Compound | Receptor Type | IC50 (nM) | References |
---|---|---|---|
((Cys31,Nva34)-NPY(27-36))2 | Y5 | 0.85 | |
Neuropeptide Y | Y1 | ~0.7 | |
Peptide YY | Y2 | ~0.7 |
Table 2: Potential Applications of BWX 46
Case Study 1: Obesity Treatment
In a controlled study involving rats, the administration of BWX 46 led to increased food intake compared to control groups. This effect was attributed to the selective activation of the Y5 receptor, highlighting its potential utility in developing anti-obesity drugs .
Case Study 2: Cancer Imaging
A recent study focused on developing dimeric DOTA-coupled peptides for imaging NPY receptors in breast cancer cells. The results indicated that compounds targeting the Y1 receptor could provide significant advantages in visualizing tumors during radiotherapy .
Mécanisme D'action
The mechanism of action of ((Cys31,Nva34)-Neuropeptide Y (27-36))2 involves its interaction with neuropeptide Y receptors, particularly Y1 and Y2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, including:
G-Protein Coupled Receptor (GPCR) Activation: Leading to downstream effects on cyclic AMP (cAMP) levels and intracellular calcium concentrations.
Neurotransmitter Release: Influencing the release of other neurotransmitters like norepinephrine and dopamine.
Gene Expression: Affecting the expression of genes involved in energy balance, stress response, and memory.
Comparaison Avec Des Composés Similaires
((Cys31,Nva34)-Neuropeptide Y (27-36))2: can be compared with other neuropeptide Y analogs and derivatives:
Neuropeptide Y (1-36): The full-length peptide with broader physiological effects.
Neuropeptide Y (27-36): The shorter segment without cysteine and norvaline modifications.
Peptide Analogs: Other modified peptides with different amino acid substitutions.
Uniqueness: : The incorporation of cysteine and norvaline at specific positions makes This compound unique in its binding affinity and specificity for neuropeptide Y receptors, potentially leading to distinct physiological effects.
Conclusion
This compound: is a valuable compound in scientific research, offering insights into peptide synthesis, neurobiological processes, and potential therapeutic applications. Its unique structure and interactions with neuropeptide Y receptors make it a promising candidate for further study in various fields.
Activité Biologique
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and circadian rhythms. The compound ((Cys31,Nva34)-Neuropeptide Y (27-36))2, also known as BWX 46, is a modified form of NPY that exhibits selective agonistic activity towards the Y5 receptor subtype. This article delves into the biological activity of this compound, focusing on its receptor interactions, in vitro and in vivo effects, and relevant case studies.
Structure and Properties
This compound is characterized by the substitution of cysteine at position 31 and norvaline at position 34. This modification enhances its binding affinity and selectivity for the Y5 receptor. The molecular structure can be represented as follows:
- Chemical Formula : C₁₈H₂₇N₅O₆S
- CAS Number : 172997-92-1
Receptor Interaction
The biological actions of NPY are mediated through several G-protein coupled receptors (GPCRs), specifically Y1, Y2, Y3, Y4, Y5, and Y6. This compound primarily targets the Y5 receptor, which is implicated in stimulating food intake and modulating energy balance.
Binding Affinity
The compound exhibits an IC50 value of approximately 0.85 nM for the Y5 receptor, indicating a high potency compared to other neuropeptides . In contrast, it shows minimal activity on other NPY receptors such as Y1 and Y2 .
In Vitro Studies
In vitro experiments demonstrate that BWX 46 effectively inhibits cyclic adenosine monophosphate (cAMP) synthesis in cells expressing the Y5 receptor. This inhibition is comparable to that observed with native NPY . Notably, BWX 46 does not significantly affect cAMP levels in cells expressing Y1 or Y2 receptors at concentrations up to 10 μM , underscoring its selectivity for the Y5 receptor .
In Vivo Studies
In vivo studies involving rat models have shown that intrahypothalamic injection of BWX 46 leads to a gradual increase in food intake. Doses of 30 μg and 40 μg resulted in maximal feeding responses observed 8 hours post-injection , which aligns with the delayed orexigenic effects typical of selective Y5 agonists . This contrasts with native NPY, which typically induces rapid feeding behavior within an hour .
Case Studies
Several studies have highlighted the implications of this compound in various physiological contexts:
- Feeding Behavior : A study demonstrated that BWX 46 significantly increased food intake in rats when administered directly into the hypothalamus. This effect was attributed to its selective action on the Y5 receptor, reinforcing its potential as a therapeutic agent for appetite regulation .
- Hormonal Interactions : Research indicated that BWX 46 could modulate estrogen-induced internalization of μ-opioid receptors in specific brain regions. This suggests a complex interplay between neuropeptides and sex hormones in regulating reproductive behaviors .
- Stress Response : Another investigation into the role of NPY in stress responses found that BWX 46 could influence anxiety-like behaviors in animal models by acting on the NPY system within the nucleus accumbens .
Summary Table of Biological Activity
Property | Value/Description |
---|---|
Compound Name | This compound |
CAS Number | 172997-92-1 |
IC50 for Y5 Receptor | 0.85 nM |
Primary Action | Orexigenic effect via Y5 receptor |
In Vivo Food Intake Increase | Maximal response at 8 hours post-injection |
Key Studies | Feeding behavior, hormonal interactions, stress response |
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H186N36O28S2/c1-13-21-73(97(165)137-75(23-17-43-131-113(123)124)101(169)141-79(93(121)161)51-65-31-39-69(157)40-32-65)135-99(167)77(25-19-45-133-115(127)128)139-111(179)91(61(11)153)151-107(175)85(147-103(171)81(47-57(5)6)143-105(173)83(53-87(119)159)145-109(177)89(59(9)15-3)149-95(163)71(117)49-63-27-35-67(155)36-28-63)55-181-182-56-86(148-104(172)82(48-58(7)8)144-106(174)84(54-88(120)160)146-110(178)90(60(10)16-4)150-96(164)72(118)50-64-29-37-68(156)38-30-64)108(176)152-92(62(12)154)112(180)140-78(26-20-46-134-116(129)130)100(168)136-74(22-14-2)98(166)138-76(24-18-44-132-114(125)126)102(170)142-80(94(122)162)52-66-33-41-70(158)42-34-66/h27-42,57-62,71-86,89-92,153-158H,13-26,43-56,117-118H2,1-12H3,(H2,119,159)(H2,120,160)(H2,121,161)(H2,122,162)(H,135,167)(H,136,168)(H,137,165)(H,138,166)(H,139,179)(H,140,180)(H,141,169)(H,142,170)(H,143,173)(H,144,174)(H,145,177)(H,146,178)(H,147,171)(H,148,172)(H,149,163)(H,150,164)(H,151,175)(H,152,176)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t59-,60-,61+,62+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-,92-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWKDKNIQUYAI-JULUKTQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CSSCC(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H186N36O28S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2597.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.